molecular formula C16H11Cl2F2N5OS B12136497 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide

Cat. No.: B12136497
M. Wt: 430.3 g/mol
InChI Key: AGKYHDFDVLREGQ-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, dichlorophenyl, and difluorophenyl groups

Preparation Methods

The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and control .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its efficacy in treating various diseases.

    Industry: It is used in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl group play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and dichlorophenyl-containing compounds. What sets 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one .

Properties

Molecular Formula

C16H11Cl2F2N5OS

Molecular Weight

430.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H11Cl2F2N5OS/c17-8-1-3-10(11(18)5-8)15-23-24-16(25(15)21)27-7-14(26)22-13-4-2-9(19)6-12(13)20/h1-6H,7,21H2,(H,22,26)

InChI Key

AGKYHDFDVLREGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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